molecular formula C18H17BrN4O3 B11226551 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11226551
M. Wt: 417.3 g/mol
InChI Key: DJDSQXMGQSQUQW-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a unique combination of indazole, furan, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized by reacting 6-bromoindazole with appropriate reagents under controlled conditions.

    Attachment of the Furan Moiety: The furan ring is introduced through a coupling reaction with a furan-containing reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving suitable precursors.

    Final Coupling: The final step involves coupling the indazole-furan intermediate with the pyrrolidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4 (1H,3H)-dione: This compound shares the indazole core but differs in the attached functional groups.

    2,6-Piperidinedione, 3-(6-bromo-1-methyl-1H-indazol-3-yl): Another compound with a similar indazole core but different substituents.

Uniqueness

1-(6-bromo-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of indazole, furan, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-[2-(furan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN4O3/c19-12-3-4-14-15(9-12)21-22-17(14)23-10-11(8-16(23)24)18(25)20-6-5-13-2-1-7-26-13/h1-4,7,9,11H,5-6,8,10H2,(H,20,25)(H,21,22)

InChI Key

DJDSQXMGQSQUQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CO4

Origin of Product

United States

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